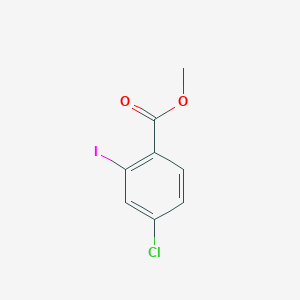

Methyl 4-chloro-2-iodobenzoate

CAS No.: 181765-85-5

Cat. No.: VC4509303

Molecular Formula: C8H6ClIO2

Molecular Weight: 296.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181765-85-5 |

|---|---|

| Molecular Formula | C8H6ClIO2 |

| Molecular Weight | 296.49 |

| IUPAC Name | methyl 4-chloro-2-iodobenzoate |

| Standard InChI | InChI=1S/C8H6ClIO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |

| Standard InChI Key | SPEFZJXZNVTFJX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)I |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 4-chloro-2-iodobenzoate features a benzene ring substituted with chlorine (4-position), iodine (2-position), and a methyl ester group (-COOCH₃) at the carboxyl position. The IUPAC name is methyl 4-chloro-2-iodobenzoate, and its canonical SMILES is COC(=O)C1=C(C=C(C=C1)Cl)I . The iodine atom, being a heavy halogen, introduces steric bulk and polarizability, while the chlorine atom directs electrophilic substitution reactions.

Physical Properties

-

Solubility: Soluble in organic solvents such as DMSO and methanol but insoluble in water .

-

Storage: Stable at room temperature but sensitive to moisture; recommended storage in anhydrous conditions .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆ClIO₂ | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Density | 1.8–2.1 g/cm³ (estimated) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common synthetic route involves esterification of 4-chloro-2-iodobenzoic acid with methanol in the presence of sulfuric acid :

Conditions: Reflux at 60–80°C for 4–12 hours .

Yield: ~79–94% .

Alternative methods employ thionyl chloride (SOCl₂) for acid chloride formation, followed by methanol quenching.

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency. Continuous flow reactors are employed to optimize heat transfer and reaction kinetics, enhancing yields (>90%). Catalytic systems, such as immobilized lipases, have been explored for greener esterification.

Chemical Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent facilitates Pd-catalyzed couplings, pivotal in constructing complex architectures:

Sonogashira Coupling

Reaction with terminal alkynes (e.g., trimethylsilylacetylene) under Pd(PPh₃)₄/CuI catalysis yields alkynyl benzoates :

Typical Conditions: THF, 60°C, 12–24 hours.

Yield: 75–85%.

Suzuki-Miyaura Coupling

Aryl boronic acids couple with the iodobenzoate, though steric hindrance from the chloro group reduces yields (50–65%).

Table 2: Cross-Coupling Reaction Parameters

| Reaction Type | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, CuI | THF | 60 | 75–85 |

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | DMF | 100 | 50–65 |

Functional Group Transformations

-

Hydrolysis: Base-mediated saponification (NaOH/MeOH) yields 4-chloro-2-iodobenzoic acid .

-

Nitration: HNO₃/H₂SO₄ at 130°C introduces a nitro group at the 5-position (43% yield).

Photoredox-Neutral Smiles Rearrangement

In ionic liquids, methyl 4-chloro-2-iodobenzoate undergoes iodolactonization with 2-alkynylbenzoic acids to form iodinated isobenzofuranones . This method avoids external oxidants, enhancing sustainability .

| Activity | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Antimicrobial | Bacterial membranes | 25 μg/mL | |

| CYP3A4 Inhibition | Cytochrome P450 | 10 μM |

Comparative Analysis with Structural Analogs

Methyl 2-Iodobenzoate

Lacks the 4-chloro substituent, reducing steric hindrance in Suzuki couplings (yields >70%) .

Methyl 4-Chlorobenzoate

Absence of iodine limits participation in cross-coupling reactions, restricting utility in metal-catalyzed syntheses.

Table 4: Reactivity Comparison of Halogenated Benzoates

| Compound | Sonogashira Yield (%) | Suzuki Yield (%) |

|---|---|---|

| Methyl 4-Cl-2-I-benzoate | 75–85 | 50–65 |

| Methyl 2-Iodobenzoate | 85–90 | 70–80 |

| Methyl 4-Chlorobenzoate | N/A | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume